molecular formula C18H21NO3S B3255861 (1-benzylpyrrolidin-3-yl) 4-methylbenzenesulfonate CAS No. 26055-95-8

(1-benzylpyrrolidin-3-yl) 4-methylbenzenesulfonate

Cat. No.: B3255861
CAS No.: 26055-95-8
M. Wt: 331.4 g/mol
InChI Key: DFFINYKUAYHRBO-UHFFFAOYSA-N
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Description

(1-Benzylpyrrolidin-3-yl) 4-methylbenzenesulfonate is a chemical compound with the molecular formula C18H21NO3S and a molecular weight of 331.42924 g/mol . This compound is known for its unique structure, which includes a benzyl group attached to a pyrrolidine ring, and a 4-methylbenzenesulfonate group. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-benzylpyrrolidin-3-yl) 4-methylbenzenesulfonate typically involves the reaction of (3S)-N-benzyl-3-hydroxypyrrolidine with p-toluenesulfonyl chloride in the presence of pyridine. The reaction is carried out at 0°C overnight, followed by concentration under vacuum. The residue is then dissolved in methylene chloride and washed with hydrochloric acid, sodium hydroxide, and brine .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: (1-Benzylpyrrolidin-3-yl) 4-methylbenzenesulfonate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonate group to a sulfinate or sulfide.

    Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfinates or sulfides.

Scientific Research Applications

(1-Benzylpyrrolidin-3-yl) 4-methylbenzenesulfonate has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-benzylpyrrolidin-3-yl) 4-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as altering metabolic pathways or influencing signal transduction processes .

Comparison with Similar Compounds

  • (1-Benzylpyrrolidin-3-yl) 4-chlorobenzenesulfonate
  • (1-Benzylpyrrolidin-3-yl) 4-nitrobenzenesulfonate
  • (1-Benzylpyrrolidin-3-yl) 4-methoxybenzenesulfonate

Comparison: Compared to its analogs, (1-benzylpyrrolidin-3-yl) 4-methylbenzenesulfonate is unique due to the presence of the 4-methyl group, which can influence its reactivity and interaction with other molecules. This structural variation can lead to differences in its chemical behavior and biological activity, making it a valuable compound for specific research applications .

Properties

IUPAC Name

(1-benzylpyrrolidin-3-yl) 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3S/c1-15-7-9-18(10-8-15)23(20,21)22-17-11-12-19(14-17)13-16-5-3-2-4-6-16/h2-10,17H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFFINYKUAYHRBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2CCN(C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

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Synthesis routes and methods II

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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